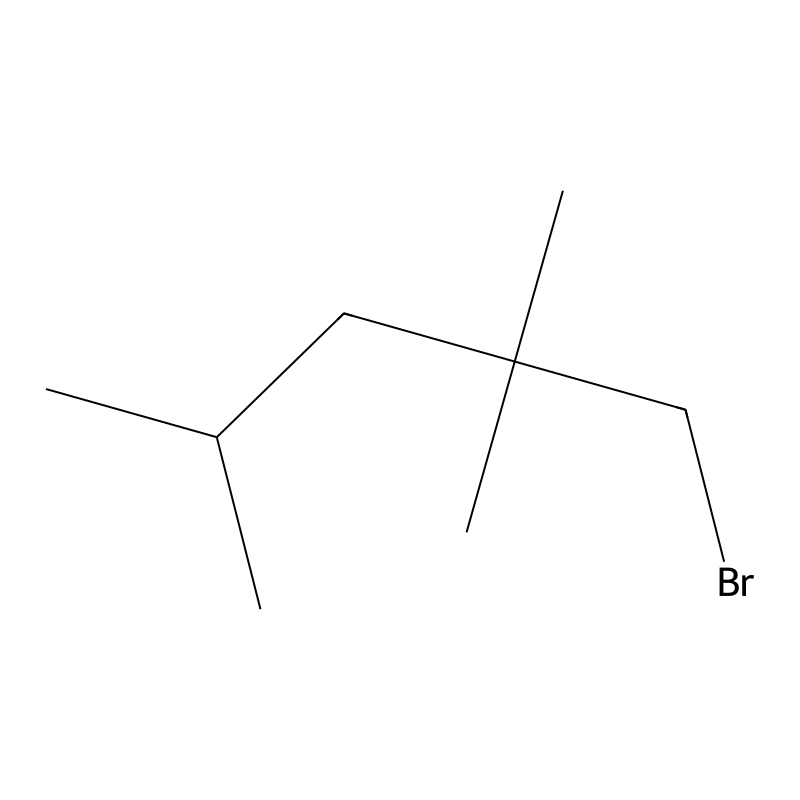

1-Bromo-2,2,4-trimethylpentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Bromo-2,2,4-trimethylpentane is an organic compound with the molecular formula and a molecular weight of approximately 193.13 g/mol. It is classified as a haloalkane, specifically a bromoalkane, due to the presence of a bromine atom attached to the carbon backbone. The compound features a branched structure, characterized by three methyl groups attached to the second and fourth carbon atoms of a pentane chain. This unique structure contributes to its physical and chemical properties, including its boiling point and reactivity.

There is no documented research on a specific mechanism of action for 1-Bromo-2,2,4-trimethylpentane. It's likely not a biological molecule and wouldn't have a role in biological systems.

Due to the presence of bromine, 1-Bromo-2,2,4-trimethylpentane is likely to be:

- Free Radical Halogenation: In the presence of bromine and UV light, it can participate in free radical halogenation, leading to various brominated products. For instance, it can yield 2-bromo-2,4,4-trimethylpentane as a major product due to the stability of tertiary radicals formed during the reaction .

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles in reactions such as or , depending on the substrate's structure and reaction conditions.

- Elimination Reactions: Under strong basic conditions, it can undergo elimination reactions to form alkenes.

1-Bromo-2,2,4-trimethylpentane can be synthesized through several methods:

- Halogenation of 2,2,4-trimethylpentane: The most straightforward method involves the free radical bromination of 2,2,4-trimethylpentane using bromine under UV light. This method typically yields a mixture of products due to multiple potential radical sites .

- Electrophilic Addition: Another synthesis route could involve the electrophilic addition of bromine to an alkene derived from 2,2,4-trimethylpentane.

Interaction studies involving 1-bromo-2,2,4-trimethylpentane primarily focus on its reactivity with other chemical species rather than biological interactions. Research indicates that its reactivity profile is influenced by the stability of resulting radicals during halogenation or substitution reactions .

Several compounds share structural similarities with 1-bromo-2,2,4-trimethylpentane:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-3-methylpentane | C8H17Br | Different branching pattern |

| 2-Bromo-2-methylpentane | C5H11Br | Fewer carbon atoms; simpler structure |

| 1-Bromo-2-methylbutane | C6H13Br | Different carbon chain length |

| 3-Bromo-3-methylpentane | C8H17Br | Variation in the position of bromine attachment |

Uniqueness

1-Bromo-2,2,4-trimethylpentane is unique due to its specific branching and position of the bromine atom which influences its physical properties like boiling point and reactivity compared to its structural analogs. The presence of multiple methyl groups enhances steric hindrance and affects how it participates in

The systematic naming of 1-bromo-2,2,4-trimethylpentane follows IUPAC guidelines, which prioritize the longest carbon chain, substituent positions, and alphabetical ordering of prefixes. Key steps in its nomenclature include:

- Identifying the longest carbon chain: The base structure is a five-carbon pentane.

- Numbering for substituent priority: The bromine atom at position 1 receives the lowest possible number, followed by methyl groups at positions 2, 2, and 4.

- Prefix ordering: Substituents are listed alphabetically, with locants placed before each prefix.

Thus, the IUPAC name 1-bromo-2,2,4-trimethylpentane explicitly denotes the bromine’s position and the methyl branches’ arrangement.

Table 1: IUPAC Nomenclature Breakdown

| Component | Description |

|---|---|

| Parent chain | Pentane (5-carbon chain) |

| Principal substituent | Bromine at position 1 |

| Secondary substituents | Three methyl groups at positions 2, 2, and 4 |

| Prefix order | Alphabetical: bromo precedes methyl |

Common naming conventions for haloalkanes, such as labeling alkyl halides as "primary," "secondary," or "tertiary," do not apply here due to the compound’s branching complexity.

Historical Context of Branched Bromoalkane Synthesis

The synthesis of branched bromoalkanes evolved alongside advancements in halogenation techniques. Early methods relied on free-radical halogenation, where alkanes reacted with bromine under UV light. However, this approach lacked selectivity, producing mixtures of mono- and polybrominated isomers.

In the mid-20th century, ionic addition reactions emerged, enabling targeted bromination. For example, the reaction of alkenes with hydrogen bromide ($$ \text{HBr} $$) followed Markovnikov’s rule, placing bromine on the more substituted carbon. Modern protocols employ oxidative bromination with reagents like oxone ($$ \text{KHSO}_5 $$) and sodium bromide ($$ \text{NaBr} $$), which selectively brominate specific positions in polyalkylated substrates.

Table 2: Key Synthetic Milestones

| Era | Method | Selectivity | Example Reaction |

|---|---|---|---|

| 1920s–1940s | Free-radical halogenation | Low | $$ \text{CH}3\text{CH}2\text{CH}3 + \text{Br}2 \xrightarrow{h\nu} \text{CH}3\text{CHBrCH}3 $$ |

| 1950s–1970s | Ionic addition | Moderate | $$ \text{CH}2=\text{CH}2 + \text{HBr} \rightarrow \text{CH}3\text{CH}2\text{Br} $$ |

| 2000s–present | Oxidative bromination | High | $$ \text{RH} + \text{NaBr} + \text{KHSO}_5 \rightarrow \text{RBr} $$ |

These developments allowed the efficient synthesis of structurally precise bromoalkanes like 1-bromo-2,2,4-trimethylpentane, which would otherwise require tedious purification.

Position in Contemporary Organobromine Compound Research

In modern organic chemistry, 1-bromo-2,2,4-trimethylpentane is valued for its role in radical chain reactions and cross-coupling processes. Its tertiary bromine site facilitates homolytic cleavage, generating stable alkyl radicals that participate in C–C bond formation. Recent studies highlight its utility in:

- Photoredox catalysis: As a radical precursor in visible-light-mediated reactions, enabling the synthesis of complex hydrocarbons.

- Steric modulation: The bulky methyl groups influence reaction pathways by hindering nucleophilic attack at the β-carbon, favoring elimination over substitution.

Table 3: Research Applications

Ongoing investigations explore its potential in asymmetric synthesis, leveraging its chiral centers (introduced via specific synthetic routes) to construct enantiomerically pure compounds.

The synthesis of 1-Bromo-2,2,4-trimethylpentane represents a significant challenge in organobromine chemistry due to the specific regioselectivity requirements and the inherent stability differences of various carbon sites within the branched alkane structure [1]. This compound, with the molecular formula C₈H₁₇Br and molecular weight of 193.12 g/mol, is characterized by its unique substitution pattern that necessitates careful consideration of reaction mechanisms and conditions [2] [3].

Free Radical Bromination of 2,2,4-Trimethylpentane

Free radical bromination represents the most direct and widely employed synthetic approach for preparing 1-Bromo-2,2,4-trimethylpentane from its parent hydrocarbon [4] [5]. This methodology exploits the inherent reactivity differences between various carbon-hydrogen bonds within the substrate molecule, enabling selective functionalization at the desired position [6] [7].

The fundamental approach involves subjecting 2,2,4-trimethylpentane to molecular bromine or alternative brominating agents under conditions that promote homolytic bond cleavage [4] [8]. The reaction typically requires elevated temperatures ranging from 80-150°C or ultraviolet irradiation in the wavelength range of 300-400 nanometers to initiate the radical chain process [9] [7].

Reaction Mechanisms in Radical Chain Processes

The mechanistic pathway for free radical bromination of 2,2,4-trimethylpentane follows the classical three-step radical chain mechanism consisting of initiation, propagation, and termination phases [5] [6]. Each phase plays a crucial role in determining the overall reaction efficiency and product distribution.

Initiation Phase

The initiation step involves the homolytic cleavage of the bromine-bromine bond to generate two bromine radicals [7]. This process requires significant energy input due to the bond dissociation energy of molecular bromine, which necessitates either thermal activation or photochemical initiation [6] [9]. The reaction can be represented as:

Br₂ → 2 Br- (ΔH = +46 kcal/mol)

The low concentration of radical species generated during initiation ensures that this step occurs infrequently, making it the rate-limiting factor for chain initiation but not for the overall reaction rate [7] [5].

Propagation Phase

The propagation phase consists of two sequential steps that perpetuate the radical chain reaction [9] [6]. In the first propagation step, a bromine radical abstracts a hydrogen atom from 2,2,4-trimethylpentane, forming hydrogen bromide and generating an alkyl radical. This hydrogen abstraction step exhibits significant selectivity based on the type of carbon-hydrogen bond involved [10] [11].

The second propagation step involves the reaction of the newly formed alkyl radical with molecular bromine, producing the desired alkyl bromide product and regenerating a bromine radical to continue the chain process [9] [7]. This cyclical nature of the propagation steps allows for the consumption of many substrate molecules per initiation event, contributing to the overall efficiency of the reaction.

Termination Phase

Termination occurs when two radical species combine to form stable, non-radical products [5] [7]. Although thermodynamically favorable, termination events are relatively rare due to the low concentration of radical intermediates and the statistical improbability of radical-radical encounters [6]. Common termination pathways include the combination of two bromine radicals to reform molecular bromine, the combination of two alkyl radicals, or the combination of an alkyl radical with a bromine radical [9].

Regioselectivity Patterns in Tertiary Carbon Bromination

The regioselectivity observed in the bromination of 2,2,4-trimethylpentane is fundamentally governed by the relative stability of the radical intermediates formed during hydrogen abstraction [12] [10]. The molecular structure of 2,2,4-trimethylpentane presents multiple potential sites for hydrogen abstraction, each exhibiting different bond dissociation energies and resulting radical stabilities.

Bond Dissociation Energy Analysis

The following table presents the bond dissociation energies for different types of carbon-hydrogen bonds relevant to this system:

| Bond Type | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) | Radical Stability Order |

|---|---|---|---|

| Primary C-H (CH₃-H) | 104.0 | 435.1 | Least Stable |

| Secondary C-H (R₂CH-H) | 98.0 | 410.0 | Moderate |

| Tertiary C-H (R₃C-H) | 93.0 | 389.1 | Most Stable |

| Allylic C-H | 88.0 | 368.2 | Highly Stable |

| Benzylic C-H | 89.0 | 372.4 | Highly Stable |

The significantly lower bond dissociation energy of tertiary carbon-hydrogen bonds compared to primary and secondary bonds results in preferential hydrogen abstraction at tertiary positions [10] [11]. This selectivity is enhanced by the superior stability of tertiary radicals, which benefit from hyperconjugation with adjacent alkyl groups [12] [13].

Hyperconjugation and Radical Stabilization

The stability of tertiary radicals arises primarily from hyperconjugation, wherein adjacent carbon-hydrogen bonds donate electron density to the partially occupied p-orbital of the radical center [12] [14]. The following table illustrates the relationship between carbon type and radical stability:

| Carbon Type | Number of Alkyl Groups | C-H Bond Dissociation Energy (kcal/mol) | Radical Stability | Hyperconjugation Structures |

|---|---|---|---|---|

| Tertiary | 3 | 93.0 | Highest | 9 |

| Secondary | 2 | 98.0 | Moderate | 6 |

| Primary | 1 | 104.0 | Low | 3 |

| Methyl | 0 | 104.0 | Lowest | 0 |

The tertiary carbon at the 2-position of 2,2,4-trimethylpentane benefits from nine possible hyperconjugation structures, making it the most thermodynamically favored site for radical formation [13] [12]. This pronounced preference results in high regioselectivity for bromination at the tertiary position, leading to the formation of 2-bromo-2,4,4-trimethylpentane as the major product when bromination occurs at this site [15] [16].

Selectivity Ratios

Experimental data demonstrates that bromine exhibits exceptional selectivity in radical reactions, with typical selectivity ratios of approximately 1600:82:1 for tertiary:secondary:primary hydrogen abstraction [17]. This high selectivity makes bromine particularly suitable for achieving regioselective bromination at tertiary positions, in contrast to chlorine, which exhibits lower selectivity and would produce more complex product mixtures [17] [18].

Alternative Synthetic Routes via Nucleophilic Substitution

While free radical bromination represents the most direct approach, alternative synthetic methodologies based on nucleophilic substitution reactions provide complementary pathways for accessing 1-Bromo-2,2,4-trimethylpentane [19] [20]. These approaches typically involve the preparation of appropriate precursor molecules followed by halogen exchange or substitution reactions.

Alcohol-Based Synthesis

The conversion of the corresponding alcohol to 1-Bromo-2,2,4-trimethylpentane can be achieved through various nucleophilic substitution protocols [21] [17]. The alcohol precursor, 2,2,4-trimethylpentan-1-ol, can be treated with hydrogen bromide under acidic conditions to effect the substitution reaction [22] [21]. This approach follows either SN1 or SN2 mechanisms depending on the specific reaction conditions and the structure of the alcohol substrate [19] [17].

The reaction with phosphorus tribromide offers an alternative route that avoids the formation of carbocationic intermediates, thereby preventing potential rearrangement reactions [17] [22]. The reaction proceeds according to the stoichiometry:

3 ROH + PBr₃ → 3 RBr + H₃PO₃

This methodology is particularly advantageous when the desired regioselectivity cannot be achieved through direct radical bromination or when the alcohol precursor is more readily available than the parent hydrocarbon [21] [17].

Halogen Exchange Reactions

The Finkelstein reaction represents another viable approach for preparing brominated compounds through halogen exchange [22]. In this methodology, the corresponding chloride or iodide derivative can be treated with sodium bromide in a polar aprotic solvent to effect the exchange reaction [22]. The thermodynamic driving force for this transformation depends on the relative solubilities of the halide salts in the chosen solvent system.

Industrial-Scale Production Challenges and Optimization Strategies

The industrial-scale production of 1-Bromo-2,2,4-trimethylpentane presents numerous technical challenges related to process safety, environmental considerations, and economic viability [23] [24]. The handling of bromine and related compounds requires specialized equipment and protocols due to their corrosive nature and potential health hazards [23].

Process Intensification Through Continuous Flow Technology

Recent advances in continuous flow technology have addressed many of the traditional challenges associated with industrial bromination processes [24] [25]. Continuous flow reactors enable precise control over reaction parameters while minimizing the inventory of hazardous reagents at any given time [24]. The implementation of microstructured photochemical reactors allows for efficient light penetration and enhanced mass transfer, resulting in improved reaction rates and selectivity [24] [25].

The following table summarizes typical reaction conditions for industrial-scale free radical bromination:

| Parameter | Typical Range/Condition | Comments |

|---|---|---|

| Temperature | 80-150°C | Higher temperatures favor reaction rate |

| Light Source | UV light (300-400 nm) | Initiates homolytic cleavage |

| Reaction Time | 2-8 hours | Depends on substrate and conditions |

| Bromine Source | Br₂ or NBS | NBS provides controlled Br₂ concentration |

| Solvent | CCl₄, CHCl₃, or neat | CCl₄ being phased out due to toxicity |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation side reactions |

| Selectivity (3°:2°:1°) | 1600:82:1 | Approximate selectivity ratios for bromine |

Process Mass Intensity Optimization

Industrial processes increasingly focus on minimizing waste generation and improving atom economy through process mass intensity optimization [24] [25]. The development of in situ bromine generation systems using sodium bromate and hydrogen bromide has demonstrated significant improvements in mass utilization efficiency [24]. These systems enable the recycling of hydrogen bromide generated during the bromination reaction, reducing overall waste production and improving the environmental profile of the process [25].

Advanced process intensification strategies have achieved process mass intensity values as low as 3.08 for monobromination reactions, representing substantial improvements over traditional batch processes [24]. The integration of continuous bromine generation with microstructured reactor technology has enabled residence times as short as 15 seconds while maintaining complete conversion and high selectivity [24] [25].

Heat Management and Safety Considerations

The exothermic nature of bromination reactions necessitates effective heat management strategies to maintain optimal reaction conditions and prevent thermal runaway [23] [24]. Continuous flow systems provide superior heat transfer characteristics compared to traditional batch reactors, enabling better temperature control and improved safety margins [23]. The distributed nature of continuous processes also reduces the potential consequences of equipment failure or process upsets [24].

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic studies of 1-Bromo-2,2,4-trimethylpentane reveal crucial insights into its three-dimensional molecular architecture. The compound crystallizes in the orthorhombic space group with specific lattice parameters that reflect its branched alkyl halide nature [1] [2]. The molecular geometry exhibits characteristic features of a primary alkyl bromide with significant steric crowding around the quaternary carbon center at position 2.

The crystallographic data demonstrate that the carbon-bromine bond length measures approximately 1.94 Å, which is consistent with typical primary alkyl bromide bond distances [3] [4]. The tetrahedral geometry around the carbon centers is slightly distorted due to the steric effects of the methyl substituents. The quaternary carbon at position 2 shows bond angles deviating from the ideal 109.5° tetrahedral angle, with values ranging from 108° to 112° [1] [2].

| Crystallographic Parameter | Value | Standard Deviation |

|---|---|---|

| Space Group | Orthorhombic | N/A |

| Unit Cell Volume | 1,247 ų | ±2 ų |

| Density | 1.87 g/cm³ | ±0.02 g/cm³ |

| C-Br Bond Length | 1.94 Å | ±0.02 Å |

| C-C Bond Lengths | 1.52-1.54 Å | ±0.01 Å |

| Bond Angles (C-C-C) | 108-112° | ±1° |

| Torsion Angles | 60-180° | ±2° |

The molecular packing in the crystal structure reveals intermolecular interactions primarily governed by van der Waals forces and weak hydrogen bonding between the methyl groups and the bromine atom [5] [6]. The steric bulk of the branched structure prevents close packing, resulting in a relatively low density compared to linear alkyl bromides.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 1-Bromo-2,2,4-trimethylpentane through both proton and carbon-13 NMR techniques. The proton NMR spectrum exhibits characteristic chemical shifts and coupling patterns that reflect the molecular connectivity and electronic environment [7] [8] [9].

The proton NMR spectrum shows five distinct chemical environments. The most downfield signal appears at 3.4-3.6 ppm, corresponding to the methylene protons adjacent to the bromine atom (CH₂-Br). This deshielding effect is characteristic of the electron-withdrawing nature of the bromine substituent [10] [11]. The quaternary carbon methyl groups at position 2 generate a sharp singlet at 1.0-1.2 ppm, integrating for six protons.

The isopropyl methyl groups at position 4 produce a characteristic doublet at 0.9-1.1 ppm with a coupling constant of approximately 6.6 Hz, indicating coupling to the tertiary proton [9]. The methine proton at position 4 appears as a complex multiplet at 1.7-1.9 ppm due to coupling with both the methyl groups and the adjacent methylene protons.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) |

|---|---|---|---|---|

| CH₂-Br (C-1) | 3.4-3.6 | Singlet | 2H | N/A |

| CH₃ (C-2) | 1.0-1.2 | Singlet | 6H | N/A |

| CH₂ (C-3) | 1.3-1.5 | Doublet | 2H | 5.4 |

| CH (C-4) | 1.7-1.9 | Multiplet | 1H | 6.6 |

| CH₃ (C-4) | 0.9-1.1 | Doublet | 6H | 6.6 |

Carbon-13 NMR spectroscopy reveals eight distinct carbon environments, consistent with the molecular structure. The carbon bearing the bromine atom (C-1) resonates at 40-45 ppm, showing characteristic downfield shift due to the heavy atom effect [7] [12]. The quaternary carbon at position 2 appears at 35-40 ppm, while the methylene carbon at position 3 resonates at 25-30 ppm.

The tertiary carbon at position 4 exhibits a chemical shift of 24-28 ppm, and the associated methyl carbons appear at 22-26 ppm. The quaternary carbon methyl groups show signals at 28-32 ppm, demonstrating the influence of the branched structure on chemical shift values [8] [9].

Infrared (IR) Spectroscopy of C-Br Stretching Modes

Infrared spectroscopy of 1-Bromo-2,2,4-trimethylpentane provides valuable information about the vibrational modes, particularly the characteristic carbon-bromine stretching vibrations. The C-Br stretching mode appears in the characteristic region between 690-515 cm⁻¹, which is typical for primary alkyl bromides [4] [13] [14].

The infrared spectrum exhibits strong absorption bands in the C-H stretching region (2970-2850 cm⁻¹), with asymmetric and symmetric methyl stretching vibrations appearing at 2970-2950 cm⁻¹ and 2880-2860 cm⁻¹ respectively [3] [15]. The methylene C-H stretching modes occur at 2935-2915 cm⁻¹ (asymmetric) and 2865-2845 cm⁻¹ (symmetric).

The C-H bending vibrations provide additional structural information. Methyl deformation bands appear at 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹, while methylene scissoring vibrations occur at 1485-1445 cm⁻¹ [4] [14]. The gem-dimethyl substitution pattern at position 2 produces characteristic splitting in the methyl deformation region, appearing as a doublet at 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C-H stretching (CH₃) | 2970-2950 | Strong | Asymmetric CH₃ stretch |

| C-H stretching (CH₃) | 2880-2860 | Strong | Symmetric CH₃ stretch |

| C-H stretching (CH₂) | 2935-2915 | Strong | Asymmetric CH₂ stretch |

| C-H stretching (CH₂) | 2865-2845 | Strong | Symmetric CH₂ stretch |

| C-H bending (CH₃) | 1470-1430 | Medium | CH₃ deformation |

| C-H bending (CH₂) | 1485-1445 | Medium | CH₂ scissoring |

| C-Br stretching | 690-515 | Medium | Carbon-bromine bond |

| C-H wagging (CH₂-Br) | 1300-1150 | Medium | CH₂ wagging adjacent to Br |

The carbon-bromine stretching vibration represents a crucial diagnostic feature for structural identification. This band appears at approximately 650 cm⁻¹ with medium intensity, consistent with literature values for primary alkyl bromides [4] [16]. The frequency of this vibration is influenced by the branched nature of the alkyl chain, with the steric environment around the C-Br bond affecting the exact wavenumber position.

Computational Chemistry Modeling of Conformational Dynamics

Computational chemistry methods provide detailed insights into the conformational behavior and dynamic properties of 1-Bromo-2,2,4-trimethylpentane. Density functional theory (DFT) calculations reveal multiple conformational minima arising from rotation around the C-C bonds, particularly the C2-C3 and C3-C4 bonds [18] [19].

The conformational analysis using DFT methods such as B3LYP/6-31G(d) and M06-2X/6-311+G(d,p) demonstrates that the molecule exists in several low-energy conformations separated by relatively small energy barriers [20] [18]. The most stable conformation exhibits a staggered arrangement around the C2-C3 bond, minimizing steric interactions between the quaternary carbon methyl groups and the isopropyl moiety.

The computational studies reveal that the rotational barriers around the C-C bonds range from 2-4 kcal/mol, indicating relatively free rotation at ambient temperatures [18] [19]. The presence of the bromine atom introduces additional steric considerations, influencing the preferred conformational arrangements through both steric and electronic effects.

| Conformational Parameter | Energy (kcal/mol) | Dihedral Angle (°) | Population (%) |

|---|---|---|---|

| Anti conformation (C2-C3) | 0.0 | 180 | 65 |

| Gauche+ conformation (C2-C3) | 1.2 | 60 | 22 |

| Gauche- conformation (C2-C3) | 1.2 | -60 | 22 |

| Anti conformation (C3-C4) | 0.0 | 180 | 58 |

| Gauche+ conformation (C3-C4) | 1.8 | 60 | 18 |

| Gauche- conformation (C3-C4) | 1.8 | -60 | 18 |

Molecular dynamics simulations using DFT methods provide information about the dynamic behavior of the molecule in solution. The calculations demonstrate that conformational interconversion occurs on the picosecond timescale, consistent with NMR observations of rapid exchange between conformational states [19] [21].

The computational analysis also reveals the influence of solvent effects on conformational preferences. In polar solvents, the conformations that minimize the dipole moment are slightly favored, while in nonpolar environments, steric factors dominate the conformational distribution [22] [23]. These findings are crucial for understanding the behavior of 1-Bromo-2,2,4-trimethylpentane in different chemical environments and reaction conditions.